1-Boc-4-(hydroxymethyl)-4-methylpiperidine
Overview
Description
1-Boc-4-(hydroxymethyl)-4-methylpiperidine is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butyl group, a hydroxymethyl group, and a carboxylate group attached to a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(hydroxymethyl)-4-methylpiperidine-1-carboxylate typically involves the reaction of 4-methylpiperidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The resulting intermediate is then treated with formaldehyde to introduce the hydroxymethyl group, followed by purification to obtain the final product .
Industrial Production Methods
In an industrial setting, the production of tert-butyl 4-(hydroxymethyl)-4-methylpiperidine-1-carboxylate can be achieved using continuous flow microreactor systems. This method offers advantages such as improved efficiency, scalability, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
1-Boc-4-(hydroxymethyl)-4-methylpiperidine undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The carboxylate group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: 4-(Carboxymethyl)-4-methylpiperidine-1-carboxylate.
Reduction: 4-(Hydroxymethyl)-4-methylpiperidine-1-methanol.
Substitution: 4-(Alkoxymethyl)-4-methylpiperidine-1-carboxylate.
Scientific Research Applications
1-Boc-4-(hydroxymethyl)-4-methylpiperidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-butyl 4-(hydroxymethyl)-4-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological macromolecules, while the piperidine ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate: Similar structure but with a phenyl group instead of a methyl group.
Tert-butyl 4-hydroxypiperidine-1-carboxylate: Lacks the hydroxymethyl group.
Uniqueness
1-Boc-4-(hydroxymethyl)-4-methylpiperidine is unique due to the presence of both a hydroxymethyl group and a tert-butyl group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Biological Activity
1-Boc-4-(hydroxymethyl)-4-methylpiperidine is a chemical compound that has garnered attention in medicinal chemistry due to its structural characteristics and potential biological applications. This article delves into its biological activity, synthesis, and relevance in drug development, supported by data tables and research findings.
Chemical Structure and Properties
This compound features a tert-butoxycarbonyl (Boc) protecting group attached to a piperidine ring, which is substituted at the 4-position with both a hydroxymethyl group and a methyl group. The presence of the Boc group enhances the compound's stability and solubility, making it suitable for various chemical reactions and applications in organic synthesis.
Molecular Formula
- Molecular Formula : C11H21NO3
- CAS Number : 236406-21-6
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that yield high purity and yield of the desired compound. These synthetic routes are crucial for producing intermediates used in the development of biologically active compounds.
Related Biological Activities
- Anticancer Activity : Piperidine derivatives have been investigated for their anticancer properties. For instance, compounds similar to this compound have shown cytotoxic effects in various cancer cell lines, including hypopharyngeal tumor cells, indicating a potential role in cancer therapy .
- Neuroprotective Effects : Some piperidine derivatives have demonstrated inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes linked to Alzheimer's disease. This suggests that derivatives of this compound could be explored for neuroprotective applications .
- Anti-inflammatory Properties : Research indicates that certain piperidine compounds exhibit anti-inflammatory effects, which could be relevant for developing treatments for inflammatory diseases .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is beneficial to compare it with related compounds:
Compound Name | Structure Features | Unique Characteristics |
---|---|---|
1-Boc-4-methylpiperidine | Contains a Boc group; lacks hydroxymethyl | Primarily used as a building block |
4-Hydroxymethylpiperidine | Hydroxymethyl at position 4; no Boc protection | More reactive due to free hydroxyl group |
N-Boc-3-hydroxy-2-piperidinone | Hydroxy at position 3; different ring substitution | Potentially different biological activity |
1-Boc-2,6-dimethylpiperidine | Two methyl groups; different substitution pattern | Altered steric effects |
This table illustrates how the structural features influence the biological activity and applications of these compounds.
Case Studies and Research Findings
Recent literature highlights various studies involving piperidine derivatives that provide insights into their biological activities:
- A study on a piperidinone derivative demonstrated improved cytotoxicity against cancer cells compared to standard treatments, indicating the potential of such compounds in anticancer drug development .
- Research focused on dual inhibitors targeting cholinesterases has shown that introducing piperidine moieties can enhance brain exposure and efficacy against neurodegenerative diseases .
Properties
IUPAC Name |
tert-butyl 4-(hydroxymethyl)-4-methylpiperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO3/c1-11(2,3)16-10(15)13-7-5-12(4,9-14)6-8-13/h14H,5-9H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFYSPIRFZKBBAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)C(=O)OC(C)(C)C)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50632517 | |
Record name | tert-Butyl 4-(hydroxymethyl)-4-methylpiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50632517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
236406-21-6 | |
Record name | tert-Butyl 4-(hydroxymethyl)-4-methylpiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50632517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Boc-4-(hydroxymethyl)-4-methylpiperidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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